molecular formula C24H42O4 B14081710 Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate CAS No. 100807-47-4

Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate

Cat. No.: B14081710
CAS No.: 100807-47-4
M. Wt: 394.6 g/mol
InChI Key: JUXSJXBWJCBYAM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate is a complex ester featuring a pentadecanoate backbone with a 14-oxo group and a 5-methylhex-4-enoyl substituent at the C2 position. The ethyl ester moiety at the terminal end enhances solubility in organic solvents, while the unsaturated enoyl group and ketone functionality suggest reactivity toward nucleophilic or electrophilic agents. The extended carbon chain and oxygenated groups may influence molecular packing in crystalline states, as observed in structurally related esters with crystallographic data (e.g., CCDC 1901024 in ) .

Properties

CAS No.

100807-47-4

Molecular Formula

C24H42O4

Molecular Weight

394.6 g/mol

IUPAC Name

ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate

InChI

InChI=1S/C24H42O4/c1-5-28-24(27)22(23(26)19-15-16-20(2)3)18-14-12-10-8-6-7-9-11-13-17-21(4)25/h16,22H,5-15,17-19H2,1-4H3

InChI Key

JUXSJXBWJCBYAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCCCCCCCCCC(=O)C)C(=O)CCC=C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate typically involves multi-step organic reactions. One common method includes the esterification of 14-oxopentadecanoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The intermediate product is then subjected to a Claisen condensation reaction with 5-methylhex-4-enoyl chloride to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Ethyl-Substituted Heterocyclic Esters

Compounds such as ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (, Figure 1A) share the ethyl ester group but incorporate imidazole rings with aromatic substituents. The target’s aliphatic chain and ketone group contrast with the planar, conjugated systems of imidazole-based esters, likely resulting in divergent solubility and bioactivity profiles .

Marine-Derived Indole Ethyl Esters

Marine compounds like 2-(1H-indol-3-yl)ethyl 5-hydroxypentanoate (, Figure 15) feature indole moieties linked to hydroxy esters. While both classes possess ethyl ester groups, the target compound lacks aromatic indole rings and instead incorporates a ketone and unsaturated enoyl group. The hydroxy group in marine esters may facilitate hydrogen bonding, whereas the 14-oxo group in the target compound could participate in ketone-specific reactions (e.g., Schiff base formation) .

Diphenyl Acetylenic Esters

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate (–7) shares the ethyl ester functionality but includes diphenyl and acetylenic groups. The target’s aliphatic chain and enoyl substituent contrast with the rigid, aromatic diphenyl and triple-bond systems. Crystallographic data for the diphenyl compound (CCDC 1901024) reveal dense molecular packing due to phenyl stacking, whereas the target’s flexible chain may result in less ordered crystalline phases .

Thiophene-Based Ethyl Oxoacetates

Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives (, Table 8) utilize thiophene rings and oxoacetate groups. The target compound’s 14-oxo group mirrors the oxoacetate moiety but lacks sulfur-containing heterocycles.

Structural and Functional Analysis Table

Compound Key Features Functional Groups Synthesis Method Potential Applications
Ethyl 2-(5-methylhex-4-enoyl)-14-oxopentadecanoate C15 chain, 14-oxo, 5-methylhex-4-enoyl, ethyl ester Ester, ketone, alkene Likely propargylation/acetylenic ester chemistry Drug delivery, lipid analogs
Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate Imidazole core, diphenyl substituents, ethyl ester Ester, aromatic heterocycle Multicomponent synthesis Anticancer agents
2-(1H-Indol-3-yl)ethyl 5-hydroxypentanoate Indole ring, hydroxy ester Ester, hydroxy, aromatic Marine natural product isolation Antimicrobial agents
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Diphenyl, acetylenic bond, ethoxycarbonyloxy group Ester, alkyne, carbonate Propargylation/alkyne chemistry Crystallography studies

Research Implications and Gaps

While the target compound’s structural analogs highlight the versatility of ethyl esters in drug design and materials science, direct experimental data (e.g., bioactivity, synthesis) for this compound remain uncharacterized. Future studies should prioritize its synthesis via acetylenic ester methodologies and evaluate its physicochemical properties (e.g., crystallinity, stability) relative to the diphenyl analog .

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